molecular formula C15H20N2O B2934943 N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide CAS No. 1110829-43-0

N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide

Cat. No.: B2934943
CAS No.: 1110829-43-0
M. Wt: 244.338
InChI Key: YZBMIZAWSCZFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is often referred to by its common name, Fenoxanil. This compound is primarily used as a fungicide to protect crops from fungal infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide typically involves the reaction of 1-cyano-1,2-dimethylpropylamine with 3-phenylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives.

    Biology: Studied for its effects on biological systems, particularly its fungicidal properties.

    Medicine: Investigated for potential therapeutic uses due to its bioactive properties.

    Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide involves its interaction with fungal cells. It inhibits the synthesis of essential components in the fungal cell wall, leading to cell death. The compound targets specific enzymes and pathways critical for fungal growth and reproduction.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide: Another fungicide with similar applications.

    Pyraclostrobin: A fungicide with a different mechanism of action but used for similar purposes.

    Prochloraz: Another fungicide used in agriculture.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-3-phenylpropanamide is unique due to its specific chemical structure, which provides it with distinct fungicidal properties. Its ability to inhibit fungal growth effectively makes it a valuable compound in agricultural practices.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-12(2)15(3,11-16)17-14(18)10-9-13-7-5-4-6-8-13/h4-8,12H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBMIZAWSCZFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.